molecular formula C12H15NO B1603490 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 120689-98-7

4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1603490
CAS No.: 120689-98-7
M. Wt: 189.25 g/mol
InChI Key: LLIIGIZPLMNHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 120689-98-7) is a high-purity organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. This dihydroquinolinone derivative is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.Quinolone and dihydroquinolinone scaffolds are of significant interest in medicinal chemistry and drug discovery. Structurally similar compounds have been investigated for their potential to inhibit phosphodiesterase 4 (PDE4), an enzyme target relevant to cancer research, with some analogs demonstrating cytotoxic properties against cancer cells . Furthermore, research into related molecular frameworks has also explored their potential as antileishmanial agents, indicating the broader pharmaceutical relevance of this chemical class . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules, such as triazole-linked derivatives, which can be created using click chemistry approaches for the development of novel chemical entities . Please refer to the product specifications and safety data sheet for handling and storage instructions. This product is strictly for laboratory research use.

Properties

IUPAC Name

4,4,8-trimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-5-4-6-9-11(8)13-10(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIIGIZPLMNHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600810
Record name 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120689-98-7
Record name 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused ring system with multiple methyl groups that influence its reactivity and interaction with biological targets. Its molecular formula is C13H15NC_{13}H_{15}N, and its structure is characterized by a unique substitution pattern which enhances its biological activity compared to other quinoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to observed therapeutic effects. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative disease mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and proliferation. The compound's effectiveness against resistant strains positions it as a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth factors. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the intrinsic pathway
  • Observation : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been observed to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Neuroprotection

The neuroprotective mechanism involves:

  • Reduction of Reactive Oxygen Species (ROS) : The compound scavenges free radicals.
  • Inhibition of Apoptosis : It modulates apoptotic pathways by regulating Bcl-2 family proteins.

Preparation Methods

Starting Material Synthesis

  • Step 1: Amide Formation

    • Aniline is reacted with 3,3-dimethylacryloyl chloride to form the corresponding amide.
    • This reaction is typically conducted under controlled temperature to avoid side reactions.
  • Step 2: Cyclization

    • The amide undergoes intramolecular cyclization under Friedel-Crafts conditions.
    • This step forms the quinolinone core structure.
    • The cyclization is followed by methylation to install methyl groups at the 4,4 positions, yielding 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

α-Lithiation and Electrophilic Substitution

  • Lithiation

    • 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is treated with lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −10 °C.
    • This generates an α-anion at position 3.
    • Sodium hydride or potassium tert-butoxide are ineffective bases for this lithiation.
  • Electrophilic Substitution

    • The α-anion reacts with electrophiles such as methyl iodide to introduce a substituent at position 3.
    • This reaction proceeds with good yields (66% with n-BuLi and up to 81% with LDA).

This lithiation-electrophilic substitution sequence allows for the preparation of this compound when methyl iodide is used as the electrophile, introducing the methyl group at the 8-position (which corresponds to position 3 in the dihydroquinolinone numbering system).

Reaction Scheme Summary

Step Reagents/Conditions Product/Outcome Yield (%) Notes
1 Aniline + 3,3-dimethylacryloyl chloride Amide intermediate Controlled temperature required
2 Friedel-Crafts cyclization + methylation 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Formation of quinolinone core
3 LDA or n-BuLi in THF, −10 °C α-Lithiation at position 3 Sodium hydride ineffective
4 Electrophile (e.g., methyl iodide) This compound 66–81 Higher yield with LDA

Additional Considerations

  • The preparation of this compound is part of a broader interest in quinolinone derivatives, which are core structures in many pharmacologically active compounds.
  • Optimization of reaction conditions, such as solvent choice and electrophile concentration, can further improve yields and purity.
  • The methodology is applicable for synthesizing analogues with different substituents at position 3, enabling structure-activity relationship studies in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yields?

  • Answer : The compound can be synthesized via lithium diisopropylamide (LDA)-mediated electrophilic substitution of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core. For example, treatment with LDA generates an enolate intermediate, which reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) under mild conditions . Cyclization methods, such as Pictet-Spengler reactions or acid-catalyzed condensations, are also employed, with yields dependent on solvent polarity and temperature control .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves crystal packing and intermolecular interactions. For example, ¹H NMR data for related dihydroquinolinones show characteristic signals for methyl groups (δ 1.2–1.5 ppm) and carbonyl environments (δ 2.7–3.1 ppm) .

Q. How can researchers functionalize the 3,4-dihydroquinolin-2(1H)-one core to introduce diverse substituents?

  • Answer : Key reactions include:

  • Electrophilic substitution : Halogenation (e.g., NBS in DMF) at the 6-position .
  • Reductive amination : Introduction of pyrrolidine or piperidine moieties via LiAlH4 reduction followed by formaldehyde treatment .
  • Cross-coupling : Buchwald–Hartwig amination for aryl group incorporation .

Advanced Research Questions

Q. How do substituent positions (e.g., 8-methyl vs. 8-fluoro) modulate biological activity in CNS-targeted inhibitors?

  • Answer : Substituents at the 8-position significantly impact binding to neuronal nitric oxide synthase (nNOS). For example, an 8-fluoro group reduces inhibitory potency by ~6-fold compared to unsubstituted derivatives, likely due to steric hindrance or altered electronic effects that disrupt side-chain flexibility . SAR studies recommend optimizing 3-carbon alkyl side chains with terminal amines (e.g., pyrrolidine) for enhanced selectivity (>180-fold over eNOS) .

Q. What catalytic mechanisms enable iron photoredox or palladium-mediated synthesis of dihydroquinolinone derivatives?

  • Answer :

  • Iron photoredox : Oxamic acids generate carbamoyl radicals under light irradiation, which add to electron-deficient alkenes. Subsequent cyclization and aromatization yield dihydroquinolinones. This method avoids stoichiometric oxidants and achieves moderate to high yields (50–85%) .
  • Palladium catalysis : Carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides forms polycyclic dihydroquinolinones. The mechanism involves radical intermediates and Pd-mediated CO insertion, with excellent E/Z selectivity (>90%) .

Q. How can researchers resolve contradictions in reported inhibitory potency data for structurally similar analogs?

  • Answer : Discrepancies often arise from differences in assay conditions (e.g., enzyme isoform purity, buffer pH). To mitigate this:

  • Standardize assays : Use recombinant enzymes (e.g., rat nNOS vs. human eNOS) and control for cofactor concentrations (e.g., Ca²⁺/calmodulin) .
  • Computational modeling : Docking studies (e.g., using nNOS crystal structures) predict binding modes and validate substituent effects .

Q. What strategies improve the metabolic stability of 3,4-dihydroquinolin-2(1H)-one-based inhibitors without compromising potency?

  • Answer :

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl esters) with trifluoromethyl or cyclopropyl moieties.
  • Prodrug design : Mask polar amines (e.g., as Boc-protected derivatives) to enhance oral bioavailability .
  • Structural rigidification : Introduce sp³-hybridized carbons or fused rings to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.